1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.
Introduction of the Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Methoxylation: The methoxy group can be introduced through methylation using a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles or benzyl derivatives.
Scientific Research Applications
1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]acetic acid
- 5-(2-Chlorobenzyl)-2-furoic acid
Comparison
1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring, which imparts specific biological activities not found in similar compounds
Properties
Molecular Formula |
C11H10ClN3O3 |
---|---|
Molecular Weight |
267.67 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-methoxytriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10ClN3O3/c1-18-10-9(11(16)17)13-14-15(10)6-7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H,16,17) |
InChI Key |
CWTFFDYHIPDZAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=NN1CC2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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